molecular formula C12H14N4 B6197680 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile CAS No. 2271950-69-5

4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile

Cat. No.: B6197680
CAS No.: 2271950-69-5
M. Wt: 214.27 g/mol
InChI Key: YWJVYFBLVOJSAV-UHFFFAOYSA-N
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Description

“4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile” is a compound that has been mentioned in patents as a KRAS G12D inhibitor . This compound is used in the development of pharmaceutical compositions for inhibiting, treating, and/or preventing KRAS G12D mutation-associated diseases, disorders, and conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile' involves the reaction of 3-cyanopyridine with 3,8-diazabicyclo[3.2.1]oct-8-ene in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "3-cyanopyridine", "3,8-diazabicyclo[3.2.1]oct-8-ene", "Suitable solvent", "Catalyst" ], "Reaction": [ "Add 3-cyanopyridine to a reaction vessel", "Add suitable solvent to the reaction vessel", "Add catalyst to the reaction vessel", "Heat the reaction mixture to a suitable temperature", "Add 3,8-diazabicyclo[3.2.1]oct-8-ene to the reaction mixture", "Stir the reaction mixture for a suitable time period", "Cool the reaction mixture to room temperature", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] }

CAS No.

2271950-69-5

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

4-(3,8-diazabicyclo[3.2.1]octan-8-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H14N4/c13-5-9-6-14-4-3-12(9)16-10-1-2-11(16)8-15-7-10/h3-4,6,10-11,15H,1-2,7-8H2

InChI Key

YWJVYFBLVOJSAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1N2C3=C(C=NC=C3)C#N

Purity

95

Origin of Product

United States

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